1-Iodoimidazo[1,5-A]pyrazin-8-amine
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Overview
Description
1-Iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,5-A]pyrazine core with an iodine atom at the first position and an amine group at the eighth position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with pyrazine derivatives under specific conditions to form the imidazo[1,5-A]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Iodoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substituted imidazo[1,5-A]pyrazines
- Oxidized derivatives
- Reduced derivatives
Scientific Research Applications
1-Iodoimidazo[1,5-A]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Iodoimidazo[1,5-A]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
- 3-tert-butyl-1-iodoimidazo[1,5-A]pyrazin-8-amine
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-A]pyrazin-8-amine
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-A]pyrazin-8-amine
Uniqueness: 1-Iodoimidazo[1,5-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H5IN4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H5IN4/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H,(H2,8,9) |
InChI Key |
SRHLXNMZXPSFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C(=N1)N)I |
Origin of Product |
United States |
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